Azafiloni

Azaphilones are a class of naturally occurring macrocyclic lactones that exhibit diverse biological activities, including antimicrobial and antitumor properties. Structurally, azaphilones consist of a large ring system containing multiple oxygen atoms and nitrogen heterocycles. These compounds are primarily found in marine organisms such as tunicates and sponges, and to a lesser extent, in fungi.

The unique chemical structure of azaphilones allows them to interact with various biological targets, including DNA topoisomerases, which can inhibit cell division and proliferation. Due to their complex architecture, these compounds often display selective toxicity towards cancer cells while sparing normal tissues, making them promising candidates for the development of novel anticancer drugs.

Additionally, studies have shown that certain azaphilones possess potent antibacterial activities against multi-drug resistant strains, highlighting their potential in combating antibiotic-resistant infections. Ongoing research continues to explore the therapeutic and biotechnological applications of these fascinating natural products.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

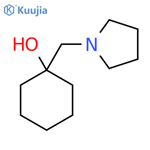

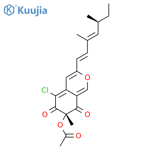

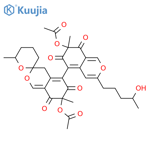

|

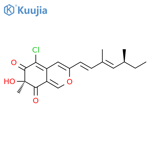

(+)-Sclerotiorin | 58976-45-7 | C21H23ClO5 |

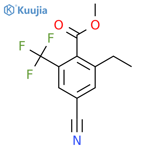

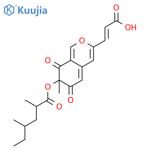

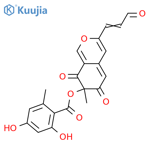

|

(2E)-3-[(7R)-7-{[(2S,4S)-2,4-dimethylhexanoyl]oxy}-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-3-yl]prop-2-enoic acid | 65745-48-4 | C21H24O7 |

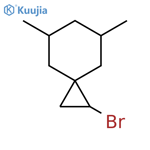

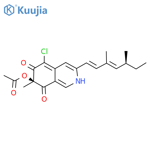

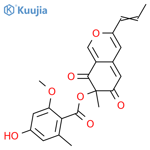

|

6,7,8,8a-Tetrahydro-7,8-dihydroxy-7-methyl-3-(1-propenyl)-1H-2-benzopyran-6-one; (1'E,7R,8S,8aS)-form, 7-O-(3-Chloro-4,6-dimethoxy-2-methylbenzoyl) | 185907-60-2 | C23H25ClO7 |

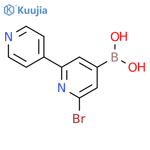

|

Sclerotioramine | 1279010-29-5 | C21H24ClNO4 |

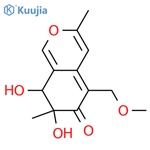

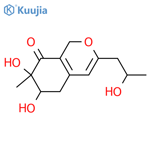

|

Austdiol; 9-Alcohol, 9-Me ether | 1636142-80-7 | C13H16O5 |

|

Cochliodone H | 2192320-51-5 | C34H38O12 |

|

Mitorubrin; (R)-form, 3'-Oxo | 34695-98-2 | C21H16O8 |

|

Mitorubrin; (S)-form, 2''-Me ether | 165460-82-2 | C22H20O7 |

|

Monascusone A | 798570-50-0 | C13H18O5 |

|

Deacetylsclerotiorin | 34696-50-9 | C19H21ClO4 |

Letteratura correlata

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornitori consigliati

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati